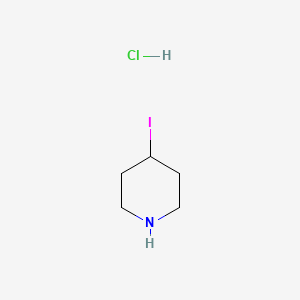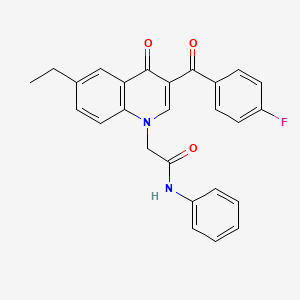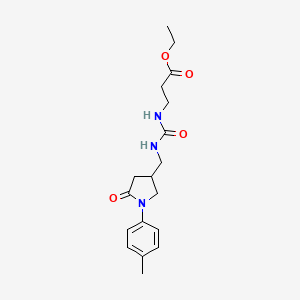
Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate” is a chemical compound with the molecular formula C18H25N3O4. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, a related compound, has been used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This method shows excellent yields and complete regioselectivity, suggesting potential applications in the synthesis of complex organic compounds (Zhu, Lan, & Kwon, 2003).
Development of Functionalized Derivatives for Conducting Polymers
Functionalized derivatives of 3,4-ethylenedioxypyrrole (EDOP), which is structurally similar to the compound , have been synthesized for use as monomers in highly electroactive and stable conducting polymers. These polymers have applications in various fields, including electronics and material science (Zong & Reynolds, 2001).
Investigations into Oxidation Mechanisms
Research has been conducted on the selective oxidation of water-soluble organic compounds by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. This includes compounds like p-toluenesulfonic acid, which is related to the chemical structure of Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate. Such studies are crucial for understanding the mechanisms of oxidation in organic chemistry (Labinger et al., 1993).
Catalysis in Aqueous Systems
Nickel(II)-methyl complexes with water-soluble ligands have been prepared and studied for their catalytic properties in disperse aqueous systems. These complexes have potential applications in polymerization processes, indicating the versatility of such compounds in industrial chemistry (Korthals, Göttker-Schnetmann, & Mecking, 2007).
Herbicidal Properties
Ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, which shares a similar structure, has been synthesized and its herbicidal properties compared to known herbicides. This suggests potential applications of related compounds in agriculture and pest control (Bauer et al., 1990).
Zukünftige Richtungen
Compounds containing a pyrrolidine ring, such as “Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate”, have potential in the field of drug discovery . The versatility of the pyrrolidine ring makes it a valuable scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the potential of such compounds in the treatment of various diseases.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate”, it’s difficult to describe its exact mode of action. Similar compounds often interact with their targets by forming covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Indole derivatives, which have similar structures, have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a broad spectrum of biological activities .
Eigenschaften
IUPAC Name |
ethyl 3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-3-25-17(23)8-9-19-18(24)20-11-14-10-16(22)21(12-14)15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYOALYDRCXHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615401.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2615402.png)
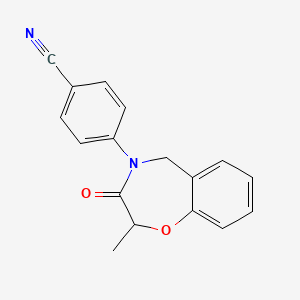
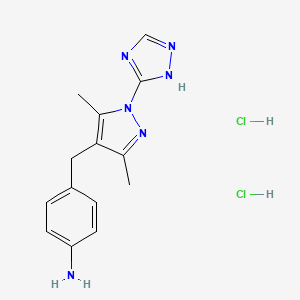
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615408.png)

![N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2615410.png)
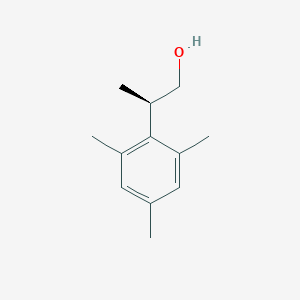
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2615413.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2615414.png)
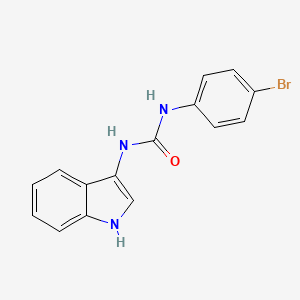
![2-chloro-6-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2615420.png)
